molecular formula C9H10BrClO B8601553 1-(2-Bromo-ethoxymethyl)-4-chlorobenzene

1-(2-Bromo-ethoxymethyl)-4-chlorobenzene

Cat. No.: B8601553
M. Wt: 249.53 g/mol
InChI Key: UIODNIZBKOBITH-UHFFFAOYSA-N
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Description

1-(2-Bromo-ethoxymethyl)-4-chlorobenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxymethyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-ethoxymethyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl alcohol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also emphasizes the importance of safety measures and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-ethoxymethyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl ethers, thioethers, or amines.

    Oxidation: Products include benzaldehyde derivatives or benzoic acids.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-(2-Bromo-ethoxymethyl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-ethoxymethyl)-4-chlorobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromoethoxymethyl and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethoxy)-2-chlorobenzene
  • 1-(2-Bromoethoxy)-4-methylbenzene
  • 1-(2-Bromoethoxy)-3-chlorobenzene

Uniqueness

1-(2-Bromo-ethoxymethyl)-4-chlorobenzene is unique due to the specific positioning of the bromoethoxymethyl and chloro groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of both electron-withdrawing and electron-donating groups can lead to unique interactions in chemical and biological systems.

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

1-(2-bromoethoxymethyl)-4-chlorobenzene

InChI

InChI=1S/C9H10BrClO/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2

InChI Key

UIODNIZBKOBITH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCBr)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N-bromosuccinimide (272 mg, 1.53 mmol) in DCM (2.5 mL) was added to resin-bound triphenylphosphine (510 mg, 1.53 mEquiv, Fluka) in DCM (2.5 mL), and the reaction was stirred at rt for 10 min. A solution of 2-{[(4-chlorophenyl)methyl]oxy}ethanol (129 mg, 0.691 mmol) in DCM (1.5 mL) was added to the reaction, and the residual alcohol was transferred with additional DCM (1.5 mL). The reaction vial was capped, wrapped in aluminum foil, and stirred at rt for 20 h. The reaction was filtered through a SPE cartridge (5 g silica) eluting with the following 10 mL fractions: DCM (fraction 1), 30% EtOAc/hexanes (fraction 2), and 50% EtOAc/hexanes (fraction 3) to give the title compound (98 mg, 57%). The product was characterized by 1H NMR (400 MHz) in CDCl3.
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step Two
Quantity
510 mg
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reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
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solvent
Reaction Step Two
Quantity
129 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
[Compound]
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alcohol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of methanesulfonic acid 2-(4-chloro-benzyloxy)-ethyl ester (Intermediate 6) (1.37 g, 5.18 mmol) and lithium bromide (1.80 g, 20.7 mmol) in acetone (15 mL) was heated at reflux overnight. The reaction mixture was concentrated to dryness and the residue partitioned between DCM and water. The organic layer was dried (MgSO4), and concentrated, and purified by column chromatography over silica using DCM/cyclohexane (1:3) as eluent to afford the product as a colourless oil.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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